molecular formula C17H15FN4OS2 B3672541 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

Cat. No.: B3672541
M. Wt: 374.5 g/mol
InChI Key: RNLNDUBWDDIHMY-UHFFFAOYSA-N
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Description

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factor signals, which regulate cell proliferation, differentiation, migration, metabolism, and apoptosis.

Mode of Action

The compound interacts with its target, tyrosine kinase, by binding to its active site. This binding inhibits the enzyme’s activity, preventing the transfer of phosphate groups to proteins. This inhibition disrupts the signaling pathways regulated by tyrosine kinase, leading to changes in cell processes such as growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways regulated by tyrosine kinase. These pathways include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway. These pathways are involved in cell cycle regulation, apoptosis, and cell survival. By inhibiting tyrosine kinase, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound is likely metabolized in the liver, and excreted through the kidneys .

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity, leading to disruption of growth factor signaling pathways. This disruption can lead to decreased cell proliferation and increased cell death, potentially making the compound effective against certain types of cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution. Additionally, the presence of other drugs or substances can affect the compound’s metabolism and excretion. Finally, genetic factors, such as mutations in the target enzyme or variations in metabolic enzymes, can influence the compound’s efficacy and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea typically involves the reaction of 5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazole-2-amine with 4-fluorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

1-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS2/c18-13-6-8-14(9-7-13)19-16(23)20-17-22-21-15(25-17)11-24-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLNDUBWDDIHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.